Cas no 1783463-30-8 (7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline)

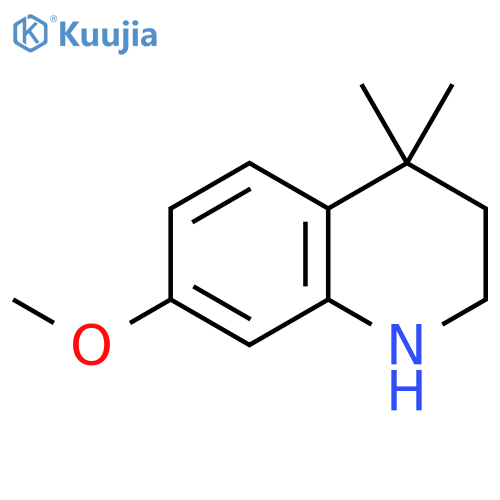

1783463-30-8 structure

商品名:7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

- Quinoline, 1,2,3,4-tetrahydro-7-methoxy-4,4-dimethyl-

- 1783463-30-8

-

- インチ: 1S/C12H17NO/c1-12(2)6-7-13-11-8-9(14-3)4-5-10(11)12/h4-5,8,13H,6-7H2,1-3H3

- InChIKey: MKNMISKOUKMQQG-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(OC)=C2)C(C)(C)CC1

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.982±0.06 g/cm3(Predicted)

- ふってん: 294.1±39.0 °C(Predicted)

- 酸性度係数(pKa): 4.91±0.40(Predicted)

7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240746-10g |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

1783463-30-8 | 97% | 10g |

$1964 | 2021-08-04 | |

| Chemenu | CM240746-5g |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

1783463-30-8 | 97% | 5g |

$1449 | 2021-08-04 | |

| Chemenu | CM240746-1g |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

1783463-30-8 | 97% | 1g |

$795 | 2021-08-04 | |

| Chemenu | CM240746-1g |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

1783463-30-8 | 97% | 1g |

$*** | 2023-03-30 |

7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1783463-30-8 (7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量